

A Technical Guide to 2-Bromoisonicotinamide for Research Applications

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Compound of Interest

Compound Name: 2-Bromoisonicotinamide

Cat. No.: B1275101

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For Researchers, Scientists, and Drug Development Professionals

2-Bromoisonicotinamide is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom and an amide group on the pyridine ring allows for a variety of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents and functional materials. This guide provides an in-depth overview of commercially available **2-bromoisonicotinamide**, its chemical properties, and its applications in research, with a focus on experimental protocols and relevant biological pathways.

Sourcing 2-Bromoisonicotinamide: A Comparative Overview of Suppliers

For research and development purposes, sourcing high-quality reagents is paramount. Several chemical suppliers offer **2-bromoisonicotinamide**, often with varying purities, quantities, and pricing. Below is a summary of key information from various suppliers to aid in the procurement process.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
Sigma-Aldrich (AldrichCPR)	2-Bromo-isonicotinamide	29840-73-1	<chem>C6H5BrN2O</chem>	201.02	Not Specified ¹	1 g[1]
Fisher Scientific	Sigma Aldrich 2-Bromo-isonicotinamide	29840-73-1	<chem>C6H5BrN2O</chem>	201.02	Not Specified	1 g[2]
Alfa Chemistry	2-Bromoisonicotinamide	29840-73-1	<chem>C6H5BrN2O</chem>	201.02	97%	Inquiry
US Biological Life Sciences	2-Bromoisonicotinamide	29840-73-1	<chem>C6H5BrN2O</chem>	201.02	Highly Purified	100 mg, 250 mg[3]
BLD Pharm	2-Bromoisonicotinamide	29840-73-1	<chem>C6H5BrN2O</chem>	201.02	Inquiry	Inquiry[4]
ChemicalBook	2-BROMO-ISONICOTINAMIDE	29840-73-1	<chem>C6H5BrN2O</chem>	201.02	99.00%	Inquiry[5]

¹Sigma-Aldrich notes that for this specific product (AldrichCPR), they do not collect analytical data, and the buyer assumes responsibility for confirming purity.[1]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1][3]
Molecular Weight	201.02 g/mol	[1][3]
CAS Number	29840-73-1	[1][3]
Form	Solid	[1]
Density	1.71 g/cm ³	[3]
SMILES String	<chem>NC(=O)c1ccnc(Br)c1</chem>	[1]
InChI Key	KCELTDDZFDHPTBI-UHFFFAOYSA-N	[1]

Experimental Protocols and Synthetic Applications

2-Bromoisonicotinamide is a key intermediate in the synthesis of more complex molecules. The bromine atom at the 2-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction. For a compound like **2-bromoisonicotinamide**, this reaction allows for the substitution of the bromine atom with an aryl, heteroaryl, or vinyl group. The following is a general protocol adapted from procedures for similar 2-bromopyridine derivatives.[6]

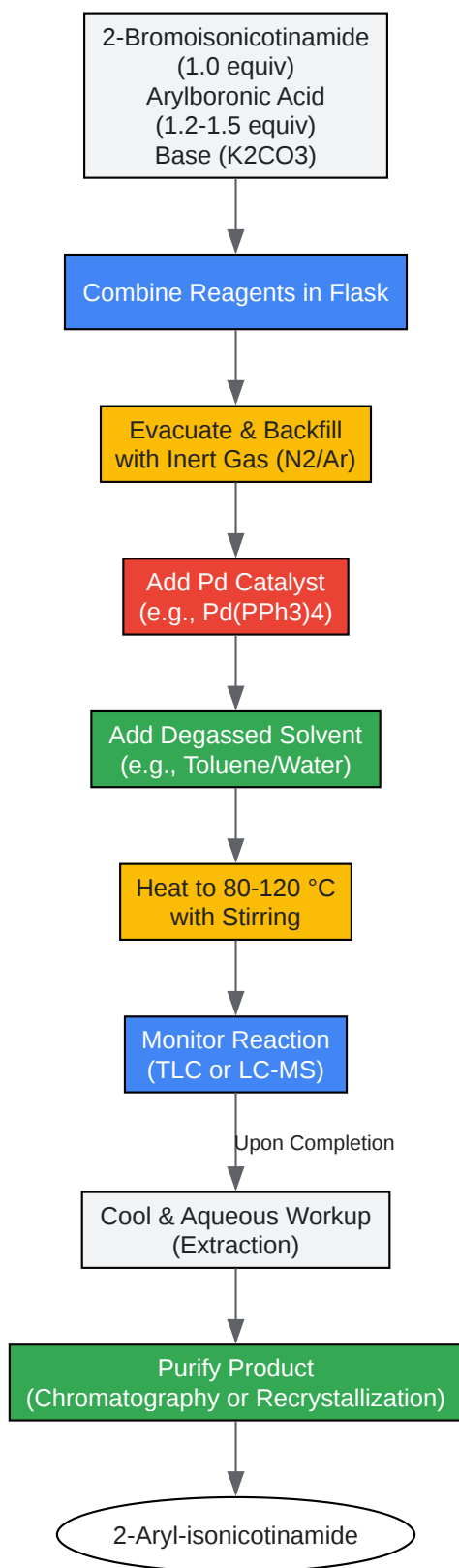
Materials:

- **2-Bromoisonicotinamide** (1.0 equivalent)
- Arylboronic acid (1.2 - 1.5 equivalents)[6]
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equivalents)[6][7]
- Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equivalents)[6][7]

- Solvent system (e.g., Toluene/Water 4:1, Dioxane/Water)[6][7]

Procedure:

- To a round-bottom flask or Schlenk tube, add **2-bromoisonicotinamide**, the arylboronic acid, and the base.[6]
- Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) multiple times.[6]
This is crucial to prevent the degradation of the palladium catalyst.[6]
- Add the palladium catalyst under the inert atmosphere.[6]
- Add the degassed solvent mixture via syringe.[6]
- Attach a condenser and heat the reaction mixture to 80-120 °C with vigorous stirring.[6]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
- Upon completion, cool the reaction to room temperature.
- Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-isonicotinamide.[6]



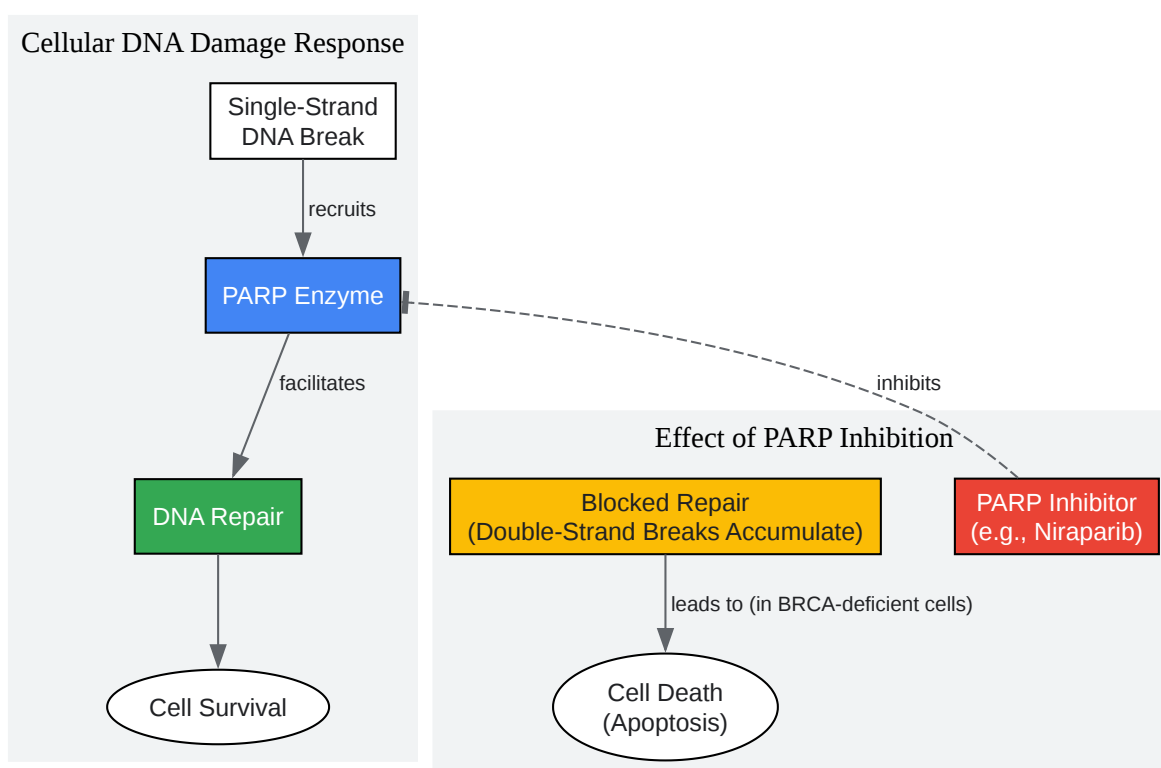
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Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Relevance in Drug Discovery: Synthesis of PARP Inhibitors

2-Bromoisonicotinamide and its derivatives are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP enzymes are central to the cellular response to single-strand DNA damage. By inhibiting PARP, the repair of these DNA breaks is prevented. In cancer cells that already have defects in other DNA repair pathways (such as BRCA1/2 mutations), this leads to the accumulation of extensive DNA damage and ultimately cell death, a concept known as synthetic lethality. Niraparib, an approved cancer therapeutic, is a prominent example of a PARP inhibitor synthesized from a 2-bromopyridine scaffold.[7]

The general role of PARP in the DNA damage response and the effect of its inhibition are outlined below.



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